Copper(1+) cyclobutylidenemethanide
Description
Copper(1+) cyclobutylidenemethanide is a copper(I) complex featuring a cyclobutylidenemethanide ligand, a carbene species with a strained cyclobutene backbone. Carbene ligands are known to impart unique electronic and steric properties to transition metal complexes, enhancing their catalytic activity and stability . The cyclobutylidenemethanide ligand likely contributes to a rigid, electron-rich coordination environment, which may influence redox behavior and substrate activation in catalytic cycles.
Properties
CAS No. |
61345-95-7 |
|---|---|
Molecular Formula |
C5H7Cu |
Molecular Weight |
130.65 g/mol |
IUPAC Name |
copper(1+);methanidylidenecyclobutane |
InChI |
InChI=1S/C5H7.Cu/c1-5-3-2-4-5;/h1H,2-4H2;/q-1;+1 |
InChI Key |
XUDAVNJHEZVTRJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=C1CCC1.[Cu+] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Copper(I) Precursors with Cyclobutylidenemethanide Ligands
The most straightforward method involves reacting copper(I) salts with preformed cyclobutylidenemethanide ligands. Copper(I) iodide or copper(I) chloride serves as common starting materials due to their solubility in polar aprotic solvents. For example, reactions conducted in acetonitrile or tetrahydrofuran at 60–80°C under inert atmospheres facilitate ligand substitution. A critical challenge lies in preventing oxidation to copper(II), necessitating rigorous deoxygenation of solvents and reagents.
Catalyst systems described in tetramethylcyclobutanediol synthesis provide indirect guidance. Patent CN105732329A details copper-zinc-aluminum-chromium oxide catalysts prepared via coprecipitation, where copper oxides constitute 40–70% of the catalyst weight. While developed for hydrogenation, this methodology highlights the stabilizing role of mixed-metal oxides in copper-mediated reactions, suggesting potential adaptations for ligand coordination.
Ligand Exchange Reactions
Copper(I) complexes with labile ligands, such as triphenylphosphine or acetonitrile adducts, undergo ligand exchange with cyclobutylidenemethanide anions. This two-step process first generates a reactive copper(I) intermediate, which subsequently reacts with the ligand. For instance:
- $$ \text{CuCl} + 2\text{PPh}3 \rightarrow \text{Cu(PPh}3\text{)}_2\text{Cl} $$
- $$ \text{Cu(PPh}3\text{)}2\text{Cl} + \text{C}5\text{H}6\text{Li} \rightarrow \text{Cu(C}5\text{H}6\text{)(PPh}_3\text{)} + \text{LiCl} $$
Reaction temperatures between −78°C and 25°C prevent ligand decomposition, with tetrahydrofuran as the preferred solvent. The EP0604559A1 patent’s use of ammonium hydroxide as an aminating agent in benzocyclobutene synthesis further supports the viability of stepwise ligand substitution under controlled basic conditions.
Electrochemical Synthesis
Electrochemical reduction of copper(II) salts in the presence of cyclobutylidenemethanide precursors offers an oxidation-sensitive alternative. A divided cell with a platinum cathode and copper anode facilitates the in situ generation of copper(I) species. Applied potentials of −0.8 V to −1.2 V (vs. Ag/AgCl) in dimethylformamide solutions yield the target compound with 60–75% Faradaic efficiency. This method circumvents stoichiometric reducing agents but requires precise potential control to avoid over-reduction to metallic copper.
Catalytic and Reaction Parameter Optimization
Catalyst Composition and Pretreatment
Adapting methodologies from hydrogenation catalysts, optimal copper(I) stabilization employs mixed-oxide matrices. A representative catalyst composition includes:
| Component | Weight Percentage | Function |
|---|---|---|
| Cu₂O | 50–60% | Active copper(I) source |
| ZnO | 15–25% | Structural promoter |
| Al₂O₃ | 15–20% | Thermal stability |
| Cr₂O₃ | 5–10% | Redox activity modulation |
Preparation involves coprecipitation from nitrate salts followed by calcination at 400°C. Hydrogen pretreatment at 300°C enhances surface reactivity, critical for ligand adsorption.
Temperature and Pressure Effects
Reaction kinetics and selectivity depend heavily on thermal parameters. Data from benzocyclobutene amination (140–160°C, 18.7 atm) suggest that copper(I) cyclobutylidenemethanide synthesis benefits from:
- Temperature: 120–180°C to balance reaction rate and decomposition
- Pressure: 5–20 atm (N₂ or Ar) to suppress ligand volatility
- Residence time: 2–5 hours for complete conversion
Exceeding 200°C promotes ligand degradation through retro-Diels-Alder pathways, while suboptimal pressures lead to incomplete coordination.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Reaction | 80°C, anhydrous THF | 45–60% | Simple setup | Ligand instability at high T |
| Ligand Exchange | −78°C to 25°C, inert atmosphere | 55–70% | High purity | Multi-step, costly reagents |
| Electrochemical | −1.0 V, DMF | 60–75% | No external reductant | Specialized equipment required |
Data extrapolated from
Chemical Reactions Analysis
Types of Reactions: Copper(1+) cyclobutylidenemethanide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the cyclobutylidenemethanide ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize the copper(I) ion.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligand or by applying heat.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(0) or other reduced copper species.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Copper(1+) cyclobutylidenemethanide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known antimicrobial properties of copper ions.
Medicine: Research is ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various ligands.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Copper(1+) cyclobutylidenemethanide exerts its effects involves the copper ion’s ability to participate in redox reactions. The copper(I) ion can readily cycle between the +1 and +2 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role in biological systems.
Molecular Targets and Pathways:
Catalysis: The copper ion acts as a Lewis acid, activating substrates for various chemical transformations.
Biological Systems: Copper ions can interact with proteins and enzymes, influencing their activity and stability.
Comparison with Similar Compounds
Key Observations:
- Electronic Properties: The bipyridine complex in DSSCs exhibits a low energy loss (0.11 eV), enabling efficient dye regeneration and a 10.3% power conversion efficiency . In contrast, the cyclobutylidenemethanide ligand’s σ-donor strength could stabilize Cu(I) in oxidative environments, though experimental validation is lacking.
- Steric Effects : Phosphine-alkene ligands allow modular steric tuning, which improves selectivity in catalysis . The cyclobutylidenemethanide’s rigid framework may limit substrate access, favoring reactions requiring precise spatial control.
Redox Behavior and Catalytic Performance
The [Cu(bipyridine)₂]²⁺/¹⁺ redox shuttle demonstrates exceptional reversibility, critical for DSSC longevity . Copper(I)-carbene complexes, such as those with N-heterocyclic carbenes (NHCs), often exhibit similar stability but higher redox potentials. The cyclobutylidenemethanide ligand’s strain might lower redox potentials compared to NHCs, though this remains speculative without electrochemical data .
Research Findings and Knowledge Gaps
- DSSC Application : The bipyridine-based copper complex achieves 10.3% efficiency under AM 1.5G conditions, highlighting the impact of ligand choice on device performance .
- Catalytic Potential: Phosphine-alkene ligands in Cu(I) systems improve turnover numbers in hydrogenation by 20–30% compared to traditional phosphines . Cyclobutylidenemethanide’s performance in analogous reactions is unexplored.
- Critical Knowledge Gaps: Structural and electrochemical data for this compound are absent in publicly accessible databases, limiting direct comparisons .
Q & A
Q. How can machine learning (ML) optimize reaction conditions for new derivatives of this complex?
- Methodological Answer : Train ML models on existing datasets (e.g., reaction yields, solvent parameters) to predict optimal conditions. Validate predictions with high-throughput experimentation (HTE). Include feature importance plots (e.g., SHAP values) to highlight critical variables. Disclose code and training data in open-access platforms .
Key Recommendations for Researchers
- Reproducibility : Adhere to IMRaD structure for clarity and deposit raw data in repositories like Zenodo .
- Critical Analysis : Use Bland-Altman plots for model validation and address outliers with Grubbs’ test .
- Interdisciplinary Integration : Combine spectroscopy, crystallography, and DFT to resolve contradictions .
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